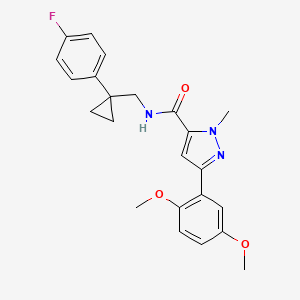

3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 2,5-dimethoxyphenyl moiety, and at the 5-position with a carboxamide group linked to a (1-(4-fluorophenyl)cyclopropyl)methyl chain.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-27-20(13-19(26-27)18-12-17(29-2)8-9-21(18)30-3)22(28)25-14-23(10-11-23)15-4-6-16(24)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDZGQAFKIOTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyrazole core with various substituents that may influence its biological properties.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation. A related study on similar pyrazole compounds demonstrated that certain derivatives could reduce telomerase expression and induce apoptosis in cancer cell lines, suggesting a potential mechanism for the anticancer effects of our compound .

Key Findings:

- Telomerase Inhibition: The compound exhibited notable inhibition of telomerase activity, with IC50 values indicating strong efficacy compared to standard drugs .

- Apoptosis Induction: Flow cytometry analyses revealed that treatment with the compound led to cell cycle arrest in the G2/M phase and increased apoptotic markers in various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the phenyl and pyrazole rings significantly affect biological activity. For example:

- Methoxy Substituents: The presence of methoxy groups at specific positions on the phenyl ring enhances bioactivity by increasing lipophilicity and improving binding affinity to biological targets.

- Cyclopropyl Group: The cyclopropyl moiety contributes to the stability and specificity of interactions with target proteins, which may enhance the anticancer properties of the compound .

Case Study 1: Telomerase Inhibition

In a study involving a series of pyrazole derivatives, it was found that compounds similar to our target compound demonstrated IC50 values below 1 µM against telomerase, significantly outperforming traditional inhibitors like staurosporine (IC50 = 6.41 µM) . This suggests strong potential for therapeutic applications in oncology.

Case Study 2: Apoptosis Induction in Cancer Cells

Research conducted on MGC-803 gastric cancer cells indicated that treatment with our compound resulted in marked apoptosis. Western blot analysis showed downregulation of dyskerin, a component critical for telomerase activity, further supporting the hypothesis that this compound induces cell death through telomerase inhibition .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Pyrazole Carboxamides

Key Observations:

- Methoxy Substitution : The 2,5-dimethoxyphenyl group may improve lipophilicity and π-π stacking interactions relative to single-methoxy analogs (e.g., ).

- Fluorophenyl Role : The 4-fluorophenyl moiety, common in many analogs, enhances metabolic stability and electron-withdrawing effects .

Pharmacological and Biochemical Comparisons

Table 2: Activity Profiles of Selected Analogs

*Note: Direct pharmacological data for the target compound is unavailable; predictions are based on structural analogs.

- Cannabinoid Receptor Modulation: Fluorophenyl and cyclopropane motifs are common in CB1/CB2 ligands (e.g., HU-210 analogs in ), though the target compound’s carboxamide side chain may shift selectivity .

Physicochemical Properties and ADME Considerations

- Metabolic Stability: The cyclopropane ring and fluorophenyl group may slow oxidative metabolism, as seen in structurally related cannabinoid ligands .

Q & A

Q. What are the key synthetic pathways for synthesizing pyrazole-carboxamide derivatives with methoxy and fluorine substituents, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclocondensation of precursors (e.g., ethyl acetoacetate or phenylhydrazine derivatives) and subsequent functionalization. For example, methoxy and fluorine groups are introduced via nucleophilic substitution or Suzuki coupling. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature for stability of cyclopropane rings), and catalysts (K₂CO₃ for deprotonation). Evidence from similar compounds suggests that protecting groups may be required for regioselective modifications .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Solubility challenges are common due to hydrophobic substituents (e.g., cyclopropyl, fluorophenyl). Methodological strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity) .

- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 2,5-dimethoxy vs. 3,4-substitution) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment; ESI-MS for molecular ion validation .

- X-ray crystallography : To resolve conformational ambiguities, particularly for cyclopropyl and pyrazole ring geometries .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl, cyclopropyl) influence target binding affinity and selectivity?

- Fluorophenyl : Enhances metabolic stability and modulates electron density via para-substitution, improving interactions with hydrophobic binding pockets (e.g., enzyme active sites) .

- Cyclopropyl : Restricts rotational freedom, potentially stabilizing bioactive conformations. Computational docking (AutoDock Vina) can predict steric compatibility with targets like kinases or GPCRs .

- Methoxy groups : Electron-donating effects may alter π-π stacking or hydrogen-bonding interactions. SAR studies on analogs suggest that 2,5-dimethoxy substitution optimizes potency compared to mono-methoxy derivatives .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Discrepancies often arise from:

- Metabolic instability : Use LC-MS to identify major metabolites (e.g., demethylation of methoxy groups) and design deuterated analogs to block metabolic hotspots .

- Tissue penetration limitations : Employ PET imaging with radiolabeled analogs (¹⁸F or ¹¹C isotopes) to quantify biodistribution .

- Off-target effects : Combine RNA-seq and proteomics to identify unintended interactions and refine structural motifs .

Q. What computational strategies are effective for predicting off-target interactions and toxicity profiles?

- Molecular dynamics simulations : Assess binding stability to secondary targets (e.g., hERG channels for cardiac toxicity) .

- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or mutagenicity based on structural fingerprints .

- Docking against homology models : Use AlphaFold-predicted protein structures for targets lacking crystallographic data .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.